molecular formula C26H23ClN4O5 B12401104 3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside

3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside

Cat. No.: B12401104
M. Wt: 506.9 g/mol
InChI Key: NSOAHTMBUMXVAF-RWLBOTFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleoside analogs .

Scientific Research Applications

3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death . The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair .

Comparison with Similar Compounds

3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside can be compared with other purine nucleoside analogs, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of DNA synthesis and its potential for inducing apoptosis in cancer cells .

Properties

Molecular Formula

C26H23ClN4O5

Molecular Weight

506.9 g/mol

IUPAC Name

[(2R,5R)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1

InChI Key

NSOAHTMBUMXVAF-RWLBOTFQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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